Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate hydrochloride
CAS No.: 2301851-02-3
Cat. No.: VC11680333
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2301851-02-3 |
|---|---|
| Molecular Formula | C11H17ClN2O2 |
| Molecular Weight | 244.72 g/mol |
| IUPAC Name | ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O2.ClH/c1-2-15-11(14)9-6-10-7-12-4-3-5-13(10)8-9;/h6,8,12H,2-5,7H2,1H3;1H |
| Standard InChI Key | WLKROXVJFMXMGY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2CCCNCC2=C1.Cl |
| Canonical SMILES | CCOC(=O)C1=CN2CCCNCC2=C1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrrolo[1,2-a] diazepine core, a seven-membered diazepine ring fused to a five-membered pyrrole ring. The ethyl carboxylate group at position 8 and the hydrochloride salt at the diazepine nitrogen enhance its solubility and stability. Key structural identifiers include:
The hydrochloride salt formation occurs via protonation of the diazepine nitrogen, improving crystallinity for handling and storage.
Synthesis and Preparation
General Synthetic Strategies
Pyrrolo[1,2-a][1, diazepines are typically synthesized through condensation reactions between amines and carbonyl-containing precursors. For ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a] diazepine-8-carboxylate hydrochloride, a plausible route involves:
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Core Formation: Condensation of 3-(pyrrol-1-yl)-1-propylamine with ethyl glyoxylate to construct the diazepine ring .
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Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A reported analogous synthesis by Katritzky et al. (2003) utilized benzotriazole intermediates to facilitate nucleophilic substitutions, achieving yields of 51–81% for related pyrrolodiazepines .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring correct ring fusion during cyclization.
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Byproduct Formation: Minimizing dimerization or over-alkylation.
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Purification: Separating the hydrochloride salt from unreacted amines or acidic byproducts .
Pharmacological Profile
Mechanisms and Biological Targets
Though direct studies on this compound are lacking, structurally related pyrrolodiazepines demonstrate:
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CNS Activity: Modulation of GABA receptors, contributing to anxiolytic and sedative effects .
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Anti-inflammatory Action: Inhibition of cyclooxygenase-2 (COX-2) and prostaglandin synthesis.
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Antitumor Potential: DNA intercalation and topoisomerase inhibition observed in marine sponge-derived analogs .
Comparative Efficacy
AstaTech, Inc. highlights the compound’s research utility in neuropharmacology, though in vivo efficacy data remain proprietary. Preclinical studies on analogs suggest low micromolar IC values in CNS target assays, but toxicity profiles require further validation .
Future Research Directions
Unanswered Questions
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